molecular formula C8H6ClN3S B13171579 5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine

5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B13171579
M. Wt: 211.67 g/mol
InChI Key: AVBMDDKOZJBJPD-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 3-chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole compound.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use as a pharmacophore in drug design for treating various diseases.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine: Similar structure but with the chlorine atom in the para position.

    5-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-3-amine: Contains an additional chlorine atom on the phenyl ring.

    5-(3-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar thiadiazole ring but with a thiol group instead of an amine.

Uniqueness

5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine is unique due to its specific substitution pattern and the presence of the amine group, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H6ClN3S

Molecular Weight

211.67 g/mol

IUPAC Name

5-(3-chlorophenyl)-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)

InChI Key

AVBMDDKOZJBJPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NS2)N

Origin of Product

United States

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